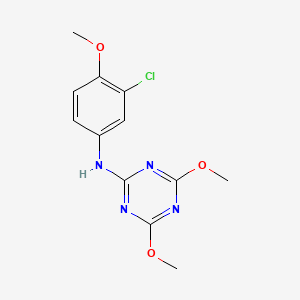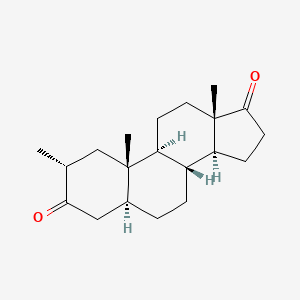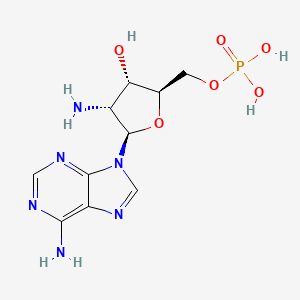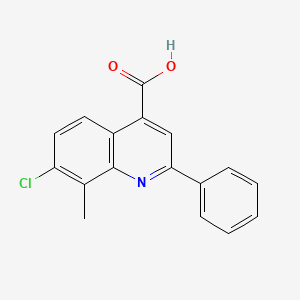
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
Descripción general
Descripción
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is an organic compound belonging to the class of quinolinecarboxylic acids. This compound is characterized by a quinoline core structure with a carboxylic acid group at the fourth position, a chlorine atom at the seventh position, a methyl group at the eighth position, and a phenyl ring linked to the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines. This process includes an addition reaction and a condensation reaction . Another method involves the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The chlorine atom at the seventh position can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinoline derivatives with oxidized methyl groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing antimicrobial agents.
Ligand Design: The compound can act as a scaffold for designing new ligands that target specific proteins or enzymes.
Organic Synthesis: It serves as a valuable intermediate in organic synthesis, aiding in the creation of more complex molecules with potential biological or material properties.
Mecanismo De Acción
The mechanism by which 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid exerts its effects involves its interaction with various enzymes, proteins, and other biomolecules. It has been shown to bind with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but its quinoline core structure plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
- 2-Phenylquinoline-4-carboxylic acid
- 7-Chloro-2-phenylquinoline-4-carboxylic acid
- 8-Methyl-2-phenylquinoline-4-carboxylic acid
Comparison: 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which may influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable molecule for further research and development.
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-14(18)8-7-12-13(17(20)21)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEMFXOLQBHHKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285050 | |
| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500346-26-9 | |
| Record name | 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Y-0452 interact with its target and what are the downstream effects?
A1: Y-0452 functions as a novel agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). [] This interaction leads to the activation of PPARα transcriptional activity and upregulation of PPARα expression. [] Downstream effects observed in the study include:
- Inhibition of angiogenesis: Reduced human retinal capillary endothelial cell migration and tube formation. []
- Protection against apoptosis: Safeguarded retinal precursor cells (R28) from apoptosis induced by palmitate. []
- Anti-inflammatory effects: Inhibited NF-κB signaling in R28 cells exposed to palmitate. []
- Improved retinal outcomes in diabetic models: Reduced leukostasis, vascular leakage, and retinal cell death, while preserving retinal function in diabetic rats. [] Alleviated retinal neovascularization in an oxygen-induced retinopathy (OIR) model. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


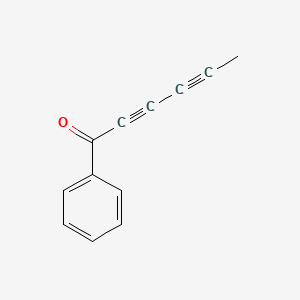
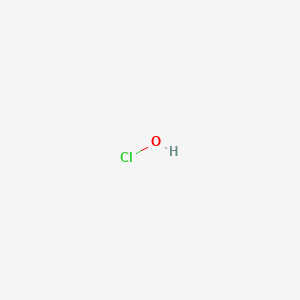


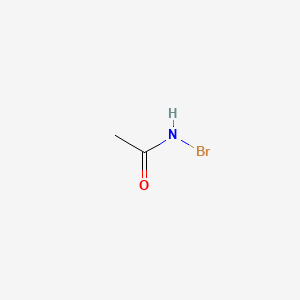
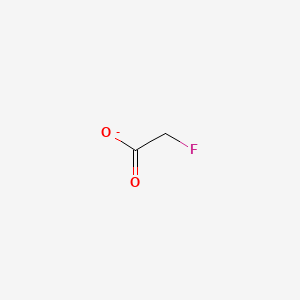

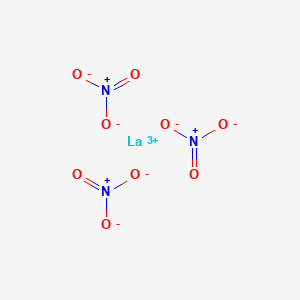

![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
